
N-(3,4-dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, commonly known as DMBA-TA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMBA-TA is a member of the triazole family, which has been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Scientific Research Applications
Synthesis and Structural Characterization
N-(3,4-dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide and related compounds have been synthesized through various chemical reactions, emphasizing the significance of their structural features. For instance, synthesis techniques have involved the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, highlighting the versatility of triazole derivatives in forming compounds with potential biological activities. These synthesized compounds have been structurally characterized using spectroscopic methods such as 1H NMR and IR, confirming their purity and composition. The structural elucidation of these compounds provides a foundation for understanding their potential applications in various scientific fields (Panchal & Patel, 2011).
Biological Activity and Potential Therapeutic Applications
Several studies have explored the biological activities of triazole derivatives, including this compound. Research has shown that these compounds exhibit a range of biological activities, such as antimicrobial, antifungal, and anticancer properties. For example, compounds synthesized from triazole derivatives have been evaluated for their anticonvulsant activity, demonstrating potential as therapeutic agents. Similarly, their anti-inflammatory and analgesic properties have been investigated, suggesting their utility in pain management and inflammatory conditions. These activities indicate the broad potential of this compound derivatives in medicinal chemistry and drug development (Liu et al., 2016).
Synthetic Applications and Chemical Properties
The chemical properties and reactivity of this compound have facilitated its use in various synthetic applications. Its role as a precursor in the synthesis of complex molecules and its involvement in reactions that lead to the formation of new compounds with potential pharmaceutical applications are notable. The versatility of this compound is further demonstrated by its use in green chemistry approaches, where it has been incorporated into reactions that emphasize eco-friendly synthesis methods and the production of compounds with minimal environmental impact. These synthetic applications underscore the compound's importance in the development of new materials and drugs, showcasing its potential in advancing scientific research and innovation (Gondaliya & Kapadiya, 2021).
Mechanism of Action
Target of Action
The compound “N-(3,4-dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide” belongs to the class of triazole derivatives. Triazole derivatives are known to bind with various targets due to their structural characteristics . They are often found in biologically active synthetic compounds and natural products .
Biochemical Pathways
Triazole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Triazole derivatives are known to produce a variety of biological effects due to their ability to bind with target molecules .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-19-11-4-3-10(5-12(11)20-2)6-15-13(18)7-17-9-14-8-16-17/h3-5,8-9H,6-7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYKUMZVIPFTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821729 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole](/img/structure/B2596834.png)

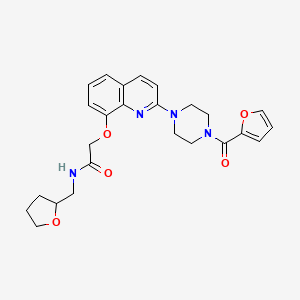
![2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid](/img/structure/B2596837.png)
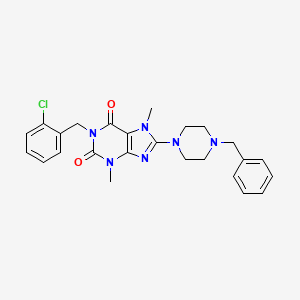
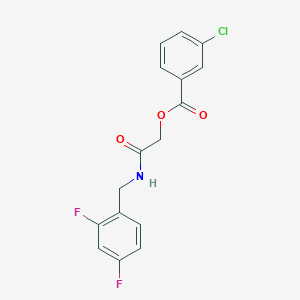
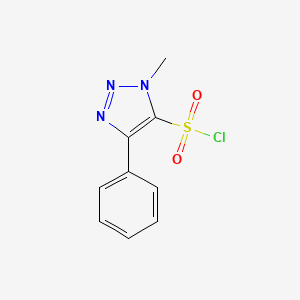
![N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide](/img/structure/B2596842.png)

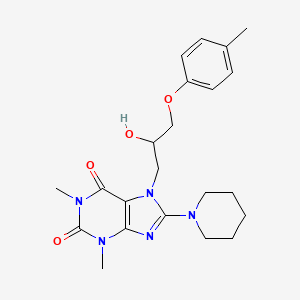
![1-(4-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2596848.png)

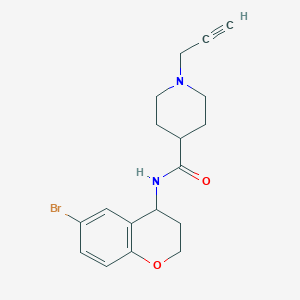
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2596853.png)
